molecular formula C14H8ClN3O4 B2734889 (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide CAS No. 385380-52-9

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide

Cat. No. B2734889
CAS RN: 385380-52-9
M. Wt: 317.69
InChI Key: PSJBGDCWJXSBQJ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research. It is a yellow crystalline powder that is used in various laboratory experiments due to its unique properties.

Scientific Research Applications

Corrosion Inhibition

One significant application of acrylamide derivatives, similar to the compound , is in the field of corrosion inhibition. Research has shown that certain acrylamide derivatives can serve as effective corrosion inhibitors for metals in corrosive environments. For example, derivatives have been tested on copper in nitric acid solutions, demonstrating substantial inhibition efficiency. These studies highlight the potential of such compounds in protecting metals from corrosion, a crucial aspect in industrial applications where longevity and material integrity are paramount (Ahmed Abu-Rayyan et al., 2022).

Enantioselective Ene-Reduction

In organic synthesis and pharmaceutical research, the enantioselective ene-reduction of acrylamide derivatives to produce compounds with a specific stereochemistry is a valuable transformation. This process has been employed to create enantiomerically enriched products using marine and terrestrial fungi. Such biocatalytic approaches are environmentally friendly and offer high selectivity, showcasing the application of acrylamide derivatives in synthesizing biologically active compounds with potential pharmaceutical relevance (D. E. Jimenez et al., 2019).

Antiviral Research

Acrylamide derivatives have also been identified as potential antiviral agents. A study discovered a novel acrylamide compound that showed inhibitory effects against the SARS coronavirus helicase, an enzyme essential for the virus's replication. The compound's ability to suppress enzymatic activities critical to the virus's life cycle presents a promising avenue for developing new antiviral drugs, especially in light of ongoing global health challenges posed by coronaviruses (Jin-Moo Lee et al., 2017).

Cytotoxicity and Anticancer Research

The exploration of acrylamide derivatives in cancer research has unveiled their potential as cytotoxic agents against various cancer cell lines. Studies have synthesized and tested acrylonitriles, showing promising in vitro cytotoxic potency. Such findings highlight the role of these compounds in developing new anticancer therapies, offering hope for more effective and selective treatments (F. Sa̧czewski et al., 2004).

Heat-Induced Food Contaminants

Acrylamide, related to the compound , has been extensively studied as a heat-induced food contaminant. Research in this area focuses on understanding its formation, mechanisms, and potential health risks associated with consumption. These studies are crucial for developing strategies to reduce acrylamide levels in food, thereby mitigating its potential health impacts (Agnieszka Koszucka & A. Nowak, 2018).

properties

IUPAC Name

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O4/c15-12-7-10(18(20)21)3-4-13(12)17-14(19)9(8-16)6-11-2-1-5-22-11/h1-7H,(H,17,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJBGDCWJXSBQJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide

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